molecular formula C14H20BrN3O B14791351 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide

Cat. No.: B14791351
M. Wt: 326.23 g/mol
InChI Key: UDHGQRYKUWFWSW-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound that features a unique structure combining an amino group, a bromopyridine moiety, and a cyclopropyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors One common route involves the reaction of 6-bromopyridine-3-carbaldehyde with an appropriate amine under reductive amination conditionsThe final step involves the coupling of the resulting intermediate with 3-methylbutanamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted pyridine derivatives .

Scientific Research Applications

(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to the active site of enzymes, while the amino and cyclopropyl groups can enhance the compound’s stability and specificity. The exact pathways involved depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C14H20BrN3O

Molecular Weight

326.23 g/mol

IUPAC Name

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide

InChI

InChI=1S/C14H20BrN3O/c1-9(2)13(16)14(19)18(11-4-5-11)8-10-3-6-12(15)17-7-10/h3,6-7,9,11,13H,4-5,8,16H2,1-2H3

InChI Key

UDHGQRYKUWFWSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CN=C(C=C1)Br)C2CC2)N

Origin of Product

United States

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